molecular formula C22H31N5O B4928195 (2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone

(2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone

Cat. No.: B4928195
M. Wt: 381.5 g/mol
InChI Key: OJEQWKFMLDPLDB-UHFFFAOYSA-N
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Description

(2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of aminopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino group and the propan-2-yl substituent. The final step involves the coupling of the pyrimidine derivative with the anilino-piperidine moiety.

Industrial Production Methods

Industrial production methods for this compound typically involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted derivatives with various functional groups .

Mechanism of Action

The mechanism of action of (2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it has been shown to inhibit the activity of Aurora kinase A, a protein involved in cell division, thereby inducing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets.

Properties

IUPAC Name

(2-amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-14(2)16-7-9-17(10-8-16)24-18-6-5-11-27(13-18)21(28)20-12-19(15(3)4)25-22(23)26-20/h7-10,12,14-15,18,24H,5-6,11,13H2,1-4H3,(H2,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEQWKFMLDPLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=NC(=NC(=C3)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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